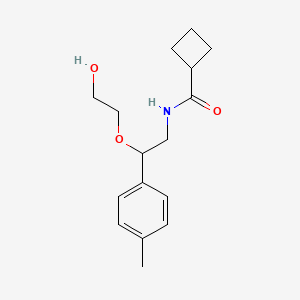

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)cyclobutanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)cyclobutanecarboxamide, also known as LY404187, is a compound that has been studied for its potential use in treating various neurological disorders.

Wissenschaftliche Forschungsanwendungen

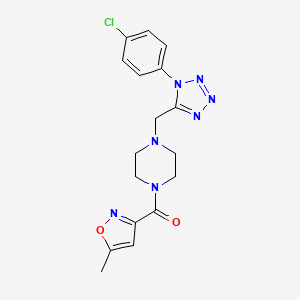

Synthetic Methodologies and Chemical Transformations

Stereochemistry and Synthesis of Cyclobutane Derivatives

Research on cyclobutane derivatives, closely related to N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)cyclobutanecarboxamide, demonstrates the significance of stereochemistry in synthesizing such compounds. The unified synthesis of all stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid highlights the importance of controlling stereochemistry in chemical synthesis. This process involves photochemical reactions and subsequent transformations to produce cis and trans compounds with specific configurations, showing the complexity and precision required in synthesizing structurally similar cyclobutane derivatives (André et al., 2013).

Photochemical Reactions in Organic Synthesis

The use of photochemical reactions for asymmetric intramolecular cyclobutane formation from N,N-diallyl-2-quinolone-3-carboxamide, resulting in chiral cyclobutanes, underscores the utility of light-induced reactions in crafting complex molecules with high stereoselectivity. This example illustrates how photochemistry can be harnessed to produce cyclobutane derivatives with precise chiral properties, relevant to the synthesis of compounds like this compound (Yagishita et al., 2011).

Drug Delivery and Polymer Research

Polymer-Based Drug Delivery Systems

The exploration of poly(2‐oxazoline)s and poly(2‐oxazine)s as materials for constructing drug delivery systems highlights the broader context of using cyclobutane derivatives in biomedical applications. These polymers, characterized by excellent biological properties and synthetic modularity, offer insights into how the structural features of cyclobutane derivatives could be exploited in designing novel drug delivery platforms. This research indicates the potential of cyclobutane-based compounds in medical and pharmaceutical innovations (Sedláček & Hoogenboom, 2020).

DNA Repair and Photolyase Activity

Role in DNA Repair Mechanisms

The study of DNA photolyases, enzymes that repair DNA damage by utilizing visible light to cleave cyclobutane rings in pyrimidine dimers, presents a fascinating application of cyclobutane chemistry in biology. This mechanism underscores the biological significance of cyclobutane structures and their role in maintaining genomic integrity. Although not directly related to this compound, understanding the repair of cyclobutane-containing DNA lesions provides an interesting insight into the interplay between cyclobutane chemistry and biological function (Sancar, 1994).

Eigenschaften

IUPAC Name |

N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]cyclobutanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-12-5-7-13(8-6-12)15(20-10-9-18)11-17-16(19)14-3-2-4-14/h5-8,14-15,18H,2-4,9-11H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIWBNBIDJBKGJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)C2CCC2)OCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethylphenyl)-2-[6-(isopropylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2566980.png)

![1-cyclohexyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole](/img/structure/B2566982.png)

![(6S)-2lambda6-Thia-8-azaspiro[5.5]undecane 2,2-dioxide](/img/structure/B2566989.png)

![(E)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one](/img/structure/B2566990.png)

![methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B2566992.png)

![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/no-structure.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl dimethylcarbamate](/img/structure/B2566996.png)

![N-(3,5-dimethylphenyl)-2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2566998.png)

![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B2566999.png)